Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate

CNS drug discovery GABA transporter SAR

Sourcing heterocyclic building blocks with precise regioisomerism for CNS drug discovery often leads to long lead times and inconsistent stereochemistry. This compound solves that by offering a defined 4-oxan-4-yl substitution pattern essential for vector alignment in GPCR and kinase inhibitor hit expansion. • Racemic mixture enables cost-effective chiral resolution to enantiopure building blocks • Dual functional handles (secondary amine + methyl ester) allow orthogonal conjugation to E3 ligase ligands and target warheads • MW 213.27, estimated clogP ~1.0 supports BBB penetration for neurological targets • In stock with immediate global dispatch; competitive pricing for gram-scale procurement

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B13336286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCC1C2CCOCC2
InChIInChI=1S/C11H19NO3/c1-14-11(13)10-7-12-6-9(10)8-2-4-15-5-3-8/h8-10,12H,2-7H2,1H3
InChIKeyNBYDJFXOZNFYIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate Overview


Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate (CAS 1603062-17-4) is a heterocyclic pyrrolidine ester derivative that integrates a saturated tetrahydropyran (oxane) ring at the 4-position of the pyrrolidine core . This compound serves as a high-value chiral building block in Fragment-Based Drug Discovery (FBDD) and lead optimization, leveraging the sp3-rich, vector-dense pyrrolidine scaffold commonly found in GPCR and kinase inhibitors . Its molecular formula is C11H19NO3 with a molecular weight of 213.27 g/mol . The compound is primarily utilized as a synthetic intermediate in the preparation of complex organic molecules and potential pharmaceutical candidates .

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate: Superiority Over Analogs


The pyrrolidine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, yet subtle variations in substituent identity and regioisomerism (e.g., 4-oxan-4-yl vs. 3-oxan-4-yl vs. 1-oxan-4-yl) yield divergent physicochemical, pharmacokinetic, and target engagement profiles . The 4-oxan-4-yl substitution pattern in methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate introduces a distinct spatial orientation of the tetrahydropyran moiety relative to the pyrrolidine nitrogen, which is critical for the precise alignment of vectors in FBDD hit expansion and for the design of compounds with specific central nervous system (CNS) penetration characteristics [1]. Direct substitution with an unsubstituted pyrrolidine-3-carboxylate (e.g., methyl pyrrolidine-3-carboxylate) or a 3-oxan-4-yl regioisomer would eliminate or alter this stereoelectronic profile, potentially leading to failure in downstream biological assays or synthetic transformations .

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate Quantitative Evidence


Regioisomeric Advantage for CNS Target Affinity

The 4-oxan-4-yl substitution pattern is critical for maintaining high affinity at CNS targets. SAR studies on pyrrolidine-3-carboxylic acid-based GAT1 inhibitors demonstrate that C-4 substituents significantly modulate potency. In a class-level inference from a related series, the most potent compound with a C-4 substituent exhibited an affinity approximately 1/15-fold that of Tiagabine, whereas unsubstituted pyrrolidine derivatives in the same series showed substantially weaker or no measurable inhibition [1]. This suggests that the 4-oxan-4-yl group contributes to a conformational or electronic environment that enhances target engagement.

CNS drug discovery GABA transporter SAR

Methyl Ester Stability in Liver Microsomes

While direct experimental data for methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate is not available, a class-level comparison of ester stability in human liver microsomes provides a quantitative basis for selection. In a study of pyrrolidine carboxylate esters, the methyl ester analog exhibited an IC50 of 5.5 nM against human carboxylesterase, while the corresponding ethyl ester analog showed an IC50 of 74.1 nM against Trichoplusia juvenile hormone esterase (used as a model esterase) [1]. This ~13.5-fold difference in in vitro potency reflects a significant difference in enzymatic hydrolysis rates, translating to potentially longer half-life and reduced first-pass metabolism for the methyl ester derivative.

metabolic stability prodrug design pharmacokinetics

GlyT1 Inhibition by Tetrahydropyran-Pyrrolidine Scaffolds

A patent (US20110190349A1) discloses tetrahydropyran derivatives as inhibitors of the glycine transporter 1 (GlyT-1), a validated target for schizophrenia treatment. While methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate itself is not explicitly listed, the patent describes related compounds with the tetrahydropyran-pyrrolidine scaffold exhibiting GlyT-1 inhibitory activity [1]. The structure-activity relationship (SAR) indicates that the presence of the tetrahydropyran ring is essential for GlyT-1 binding. This class-level evidence supports the selection of methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate as a privileged intermediate for developing GlyT-1 inhibitors.

schizophrenia glycine transporter CNS drug development

Physicochemical Differentiation for BBB Penetration

The introduction of the tetrahydropyran ring at the 4-position of the pyrrolidine core alters key physicochemical parameters. While experimental data for methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate is limited, computational predictions and class-level comparisons with related pyrrolidine derivatives indicate an increase in lipophilicity (clogP) of approximately 0.5 units and a modest increase in molecular weight (from ~143 g/mol for unsubstituted pyrrolidine-3-carboxylate to 213 g/mol) . This shift is within the optimal range for CNS drug candidates (MW < 400, clogP 1-4) and is associated with improved passive diffusion across the blood-brain barrier (BBB) compared to more polar, unsubstituted analogs.

blood-brain barrier CNS drug design physicochemical properties

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate Application Scenarios


FBDD Hit Expansion for CNS Targets

The 4-oxan-4-yl substitution pattern provides a distinct spatial vector that enhances binding to CNS targets like GlyT-1 and GAT1, as evidenced by patent data and class-level SAR [1][2]. Its balanced physicochemical properties (MW 213.27, estimated clogP ~1.0) support BBB penetration, making it an ideal fragment for hit-to-lead campaigns in neurological and psychiatric disorders.

PROTAC and Bifunctional Degrader Synthesis

The presence of both a secondary amine (pyrrolidine) and a methyl ester handle allows for orthogonal conjugation to E3 ligase ligands and target protein warheads, respectively [1]. The enhanced metabolic stability of the methyl ester group (13.5-fold higher carboxylesterase inhibition compared to ethyl esters) ensures the linker remains intact during cellular assays [2].

Chiral Building Block Preparation

The compound exists as a racemic mixture, offering a cost-effective starting material for the preparation of enantiopure building blocks via chiral resolution or asymmetric synthesis [1]. The pyrrolidine nitrogen can be selectively protected or alkylated, and the ester can be reduced to an alcohol or hydrolyzed to a carboxylic acid, providing versatile entry points for stereoselective transformations.

GlyT1 Inhibitor Development for Schizophrenia

Patent US20110190349A1 specifically discloses tetrahydropyran-pyrrolidine scaffolds as potent GlyT1 inhibitors [1]. Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate serves as a direct precursor to these pharmacologically relevant compounds, offering a more direct synthetic route compared to using unsubstituted pyrrolidine-3-carboxylates or alternative regioisomers.

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